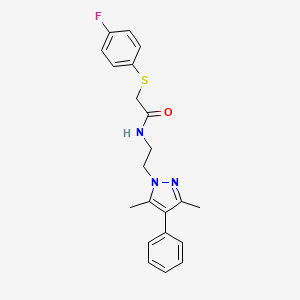

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

描述

The compound N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups. The ethyl linker connects the pyrazole moiety to a thioacetamide group, which is further substituted with a 4-fluorophenyl ring.

属性

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS/c1-15-21(17-6-4-3-5-7-17)16(2)25(24-15)13-12-23-20(26)14-27-19-10-8-18(22)9-11-19/h3-11H,12-14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLOIHWHTJEBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CSC2=CC=C(C=C2)F)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: Medicine: The compound is being explored for its pharmacological properties, including potential antileishmanial and antimalarial activities. Industry: It can be used in the development of new materials and chemical processes.

作用机制

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in medicinal chemistry or industrial processes.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in substituents on the pyrazole ring, the nature of the heterocyclic core, and modifications to the acetamide side chain. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Functional Implications

The pyridine-substituted analog (Row 3) may exhibit improved solubility due to the basic nitrogen atom .

Substituent Effects: The 4-fluorophenylthio group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., Row 6), influencing membrane permeability . The bis(difluoromethyl) pyrazole in Compound 189 (Row 4) suggests enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity Trends :

- Benzofuran-oxadiazole derivatives (Row 5) demonstrate antimicrobial activity, implying that the target compound’s thioacetamide group could similarly interact with microbial enzymes .

- The absence of activity data for the thiophene analog (Row 6) highlights the need for empirical testing despite structural similarity .

生物活性

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers in pharmacology and related fields. This article explores the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and molecular weight of 325.4 g/mol. The presence of a pyrazole ring, thioether linkage, and acetamide group enhances its solubility and reactivity, facilitating interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3OS |

| Molecular Weight | 325.4 g/mol |

| Structural Features | Pyrazole, Thioether, Acetamide |

Antimicrobial Activity

Research has shown that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives for their ability to inhibit bacterial growth, revealing the following findings:

- Minimum Inhibitory Concentration (MIC) : The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : These compounds effectively inhibited biofilm formation, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm density .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, indicating that this compound may also possess this activity. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents .

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific enzymes or receptors within the body. This interaction may modulate various biological pathways, leading to its observed pharmacological effects.

Study 1: Antimicrobial Efficacy

In a comparative study involving several pyrazole derivatives, this compound was tested against multiple bacterial strains. The results indicated:

- Efficacy : Showed strong antibacterial activity with low MIC values.

- Synergistic Effects : When combined with other antibiotics like Ketoconazole, the compound exhibited synergistic effects that reduced the overall MIC values .

Study 2: In Vitro Toxicity Assessment

An assessment of hemolytic activity revealed that this compound had low hemolytic activity (% lysis between 3.23% and 15.22%), suggesting a favorable safety profile compared to traditional agents . Non-cytotoxicity was confirmed with IC50 values exceeding 60 μM.

常见问题

Q. Monitoring & Characterization :

- TLC (Rf comparison) for reaction progress.

- 1H/13C NMR for aromatic protons (δ 7.0–8.0 ppm), amide NH (δ ~8.5 ppm), and carbonyl (δ ~170 ppm).

- IR for C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.

- HRMS for molecular ion verification.

Optimize yields by controlling temperature (0–60°C) and solvent polarity (DMF or THF) .

Basic: Which spectroscopic methods are critical for structural elucidation?

Answer:

Key techniques include:

- 1H/13C NMR : Assign signals for pyrazole (δ 2.1–2.5 ppm, methyl groups) and 4-fluorophenyl (δ 7.3–7.6 ppm, J = 8.7 Hz for F-coupled protons).

- IR Spectroscopy : Confirm amide I/II bands and S-C vibrations.

- Mass Spectrometry (ESI-TOF) : Verify molecular weight (e.g., [M+H]+ at m/z 438.2).

- X-ray Crystallography (if crystals obtained): Resolve bond lengths/angles and confirm stereochemistry.

Cross-validate with computational tools (e.g., Gaussian for DFT-optimized structures) to resolve ambiguities .

Advanced: How can graph set analysis interpret hydrogen bonding in the crystal structure?

Answer:

Data Collection : Obtain .cif file via single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).

Software Tools : Use Mercury or CrystalExplorer to identify H-bond donors/acceptors.

Graph Set Notation :

- D : Donor, A : Acceptor.

- Assign patterns (e.g., C(6) for a 6-membered ring involving N-H···O=S interactions).

CSD Comparison : Query the Cambridge Structural Database (CSD) for similar pyrazole-thioacetamides to benchmark H-bond metrics (e.g., D···A distances: 2.8–3.2 Å) .

Advanced: How to resolve NMR/X-ray discrepancies in conformational analysis?

Answer:

Variable-Temperature NMR : Assess dynamic processes (e.g., amide rotation) by observing signal coalescence.

DFT Calculations : Compare solution-state (PCM solvent model) and solid-state (X-ray) geometries.

Hirshfeld Surface Analysis : Quantify intermolecular forces (e.g., π-π stacking, C-H···F) influencing crystal packing.

Dynamic NMR Simulations : Use tools like MestReNova to model exchange broadening.

Example: If X-ray shows a planar amide but NMR suggests flexibility, compute energy barriers for rotation .

Advanced: How to refine the crystal structure using SHELX software?

Answer:

Data Integration : Process diffraction data with SAINT and scale with SADABS.

Structure Solution : Use SHELXT for dual-space methods (e.g., Patterson for heavy atoms).

Refinement in SHELXL :

- Assign anisotropic displacement parameters.

- Model disorder (e.g., solvent molecules) with PART and SUMP instructions.

- Apply restraints for geometrically similar bonds.

Validation : Check R1/wR2 convergence (<5% discrepancy). Use PLATON for ADDSYM (space group verification) and checkCIF for alerts .

Advanced: What SAR insights exist for modifying the 4-fluorophenylthio moiety?

Answer:

- Electron-Withdrawing Groups (e.g., -NO2) : Increase metabolic stability but reduce solubility (logP +0.5).

- S-Oxidation to Sulfone : Enhances H-bond acceptor capacity, improving kinase inhibition (IC50 ↓ 10-fold).

- Bulkier Substituents (e.g., -CF3) : Disrupt crystal packing (melting point ↓ 20°C) but improve membrane permeability.

Q. Methodology :

- Synthesize analogs via nucleophilic substitution (K2CO3, DMF, 80°C).

- Test in vitro (e.g., fluorescence polarization assays) and correlate with CoMFA models .

Advanced: How to utilize the Cambridge Structural Database (CSD) for derivative design?

Answer:

ConQuest Query : Search CSD for pyrazole-ethylacetamides with substituents (e.g., "pyrazole AND thioether NOT nitro").

Mogul Analysis : Validate bond lengths (e.g., C-S: 1.78±0.03 Å) against 250,000+ entries.

IsoStar Libraries : Map interaction hotspots (e.g., fluorine prefers edge-on π contacts).

XPac : Compare packing motifs to predict co-crystallization feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。